4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-9-16(20-11-19-15)21-10-14-3-1-2-8-18-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFNPSWOAGRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a pyrimidine derivative, followed by the introduction of the pyridin-2-ylmethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve bases like potassium carbonate (K₂CO₃) and solvents such as DMF.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural features, molecular weights, and functional groups of the target compound and its analogs:
Key Observations:
- Bioactivity : Compounds like (anti-HIV activity) and (antibacterial/antifungal properties) highlight the role of substituents in target specificity. The pyridine-thioether in the target compound may offer unique binding modes compared to furan or phenyl groups.
- Molecular Weight : The target compound (298.36 g/mol) falls within the typical range for drug-like molecules, whereas analogs with trifluoromethyl groups (e.g., , 332.28 g/mol) may face challenges in bioavailability.
Hydrogen Bonding and Crystallographic Insights
- DP-1 () : Quantum chemical studies reveal intramolecular N–H⋯N hydrogen bonds, stabilizing the pyrimidine ring. The fluorophenyl group participates in weak C–H⋯π interactions, influencing crystal packing.
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine (): Intramolecular N–H⋯N bonds create a six-membered ring, while methoxy groups engage in C–H⋯O interactions. The dihedral angle between pyrimidine and phenyl rings (12.8°) suggests moderate planarity.
- Target Compound : The pyridin-2-ylmethyl thioether likely forms sulfur-mediated hydrogen bonds (S⋯H–N/O), differing from the hydroxyl group in or the amine in .
Biological Activity
4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-fluoroaniline with a pyrimidine derivative, followed by the introduction of the pyridin-2-ylmethylthio group through nucleophilic substitution reactions. Catalysts such as transition metals and solvents like dimethylformamide (DMF) are often employed to optimize yield and purity .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and microbiology.
Anticancer Properties
Several studies have reported the anticancer potential of this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). One study highlighted that a related pyrimidine derivative demonstrated IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have tested its efficacy against a range of microbial strains, including E. coli, S. aureus, and C. albicans. The results showed varying degrees of antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of target proteins, leading to desired biological effects .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds related to this compound:
Q & A
Q. What are the common synthetic routes for preparing 4-(4-fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting a pyrimidine precursor (e.g., 4-chloro-6-fluorophenylpyrimidine) with a thiol-containing reagent (e.g., pyridin-2-ylmethanethiol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .
- Functional group modifications : Subsequent acylation or alkylation steps to optimize solubility or reactivity. For example, fluorophenyl groups are often introduced via Suzuki-Miyaura coupling .
- Yield optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and solvent polarity (DMF vs. THF) can improve yields to 60–80% .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the pyrimidine ring protons resonate at δ 8.2–8.5 ppm, while fluorophenyl protons appear at δ 7.1–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS-ESI(−) m/z calculated for C₁₃H₈F₄N₂O₂S: 332.28; observed: 332.27) .
- Melting Point Analysis : Used to assess purity. Derivatives with trifluoromethyl groups exhibit higher melting points (e.g., 170–210°C) due to increased crystallinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in fluorinated pyrimidine derivatives?
- Methodological Answer : SAR studies focus on:
- Substituent effects : Replacing the pyridin-2-ylmethyl thio group with bulkier aryl thioethers (e.g., naphthyl) enhances antiviral activity but may reduce solubility .
- Fluorine positioning : Para-fluorophenyl groups improve metabolic stability compared to ortho- or meta-substituted analogs .
- Data-driven design : Computational tools (e.g., molecular docking) predict interactions with biological targets like HIV reverse transcriptase or influenza PA–PB1 subunits .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions arise from variations in:
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) to minimize variability .
- Compound purity : Verify purity (>95%) via HPLC and control for degradation products (e.g., hydrolyzed thioethers) .
- Dose-response curves : Use IC₅₀/EC₅₀ values from triplicate experiments to ensure reproducibility .
Q. What computational strategies are effective for predicting the binding modes of this compound with therapeutic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with proteins (e.g., HIV RT) over 100 ns trajectories to identify stable binding conformations .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent electronegativity (e.g., fluorine vs. chlorine) .
- Pharmacophore modeling : Align key features (e.g., pyrimidine core, fluorophenyl group) with known inhibitors to prioritize analogs .
Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and purity?
- Methodological Answer :
- Solvent selection : Replace DMF with acetonitrile to reduce toxicity and improve scalability .
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions; the latter reduces side-product formation by 15% .
- Flow chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., residence time: 30 minutes per step) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
